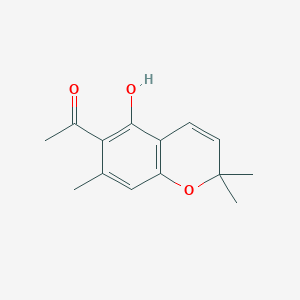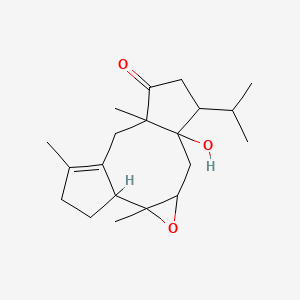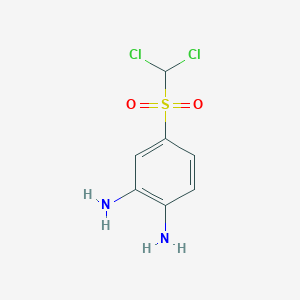![molecular formula C17H15NO2 B14364720 Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- CAS No. 93979-28-3](/img/structure/B14364720.png)
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- typically involves the condensation of aryl methanones with 5-(bromomethyl)-3-phenyl-4,5-dihydroisoxazole in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving consistent quality in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanone, (4-methylphenyl)phenyl-
- Methanone, (3-methylphenyl)phenyl-
- Methanone, (4-aminophenyl)phenyl-
Uniqueness
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- stands out due to its isoxazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
| 93979-28-3 | |
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(5-benzyl-4,5-dihydro-1,2-oxazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H15NO2/c19-17(14-9-5-2-6-10-14)16-12-15(20-18-16)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI-Schlüssel |
ZJMCSVQDAOAVTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)


![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
